molecular formula C20H32O4 B218126 5,20-Dihete CAS No. 107373-23-9

5,20-Dihete

Cat. No.: B218126
CAS No.: 107373-23-9
M. Wt: 336.5 g/mol
InChI Key: IWYJGYZCHKEPCK-BHCYBMAPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,20-Dihete is a polyunsaturated fatty acid derivative. It is part of the eicosanoid family, which includes various biologically active lipids derived from arachidonic acid. These compounds play significant roles in inflammation, immunity, and other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,20-Dihete typically involves the oxidation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases or cytochrome P450 monooxygenases. The reaction conditions often require the presence of cofactors like NADPH and specific reaction environments to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms to produce the necessary enzymes for the oxidation of arachidonic acid. This method can be more sustainable and cost-effective compared to traditional chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

5,20-Dihete undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have distinct biological activities .

Scientific Research Applications

5,20-Dihete has numerous applications in scientific research:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific receptors on cell surfaces, such as the OXE receptor. This interaction triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The molecular targets include enzymes involved in the metabolism of arachidonic acid and other signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,20-Dihete is unique due to its dual hydroxylation, which imparts distinct biological activities compared to other eicosanoids. This dual functionality allows it to participate in more diverse and complex signaling pathways .

Properties

CAS No.

107373-23-9

Molecular Formula

C20H32O4

Molecular Weight

336.5 g/mol

IUPAC Name

(6E,8E,11E,14E)-5,20-dihydroxyicosa-6,8,11,14-tetraenoic acid

InChI

InChI=1S/C20H32O4/c21-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19(22)16-14-17-20(23)24/h2-5,8,10,12,15,19,21-22H,1,6-7,9,11,13-14,16-18H2,(H,23,24)/b4-2+,5-3+,10-8+,15-12+

InChI Key

IWYJGYZCHKEPCK-BHCYBMAPSA-N

SMILES

C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO

Isomeric SMILES

C(CC/C=C/C/C=C/C/C=C/C=C/C(CCCC(=O)O)O)CCO

Canonical SMILES

C(CCC=CCC=CCC=CC=CC(CCCC(=O)O)O)CCO

Synonyms

5,20-diHETE
5,20-dihydroxy-6,8,11,14-eicosatetraenoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,20-Dihete
Reactant of Route 2
5,20-Dihete
Reactant of Route 3
5,20-Dihete
Reactant of Route 4
5,20-Dihete
Reactant of Route 5
5,20-Dihete
Reactant of Route 6
5,20-Dihete

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.